molecular formula C8H15NO2 B2824596 4-(1,3-Dioxolan-2-yl)piperidine CAS No. 202062-80-4

4-(1,3-Dioxolan-2-yl)piperidine

Cat. No. B2824596
CAS RN: 202062-80-4
M. Wt: 157.213
InChI Key: PVYCHTWXOPDNCE-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)piperidine is a chemical compound with the CAS Number: 202062-80-4 and a molecular weight of 157.21 . It has a linear formula of C8H15NO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 235.5±40.0 °C, a predicted density of 1.069±0.06 g/cm3, and a predicted pKa of 10.35±0.10 .

Scientific Research Applications

Anticholinergic Activity

Derivatives of 4-(1,3-Dioxolan-2-yl)piperidine exhibit anticholinergic activities. Notably, 4-acyloxy-1-(1,3-dioxolan-2-ylmethyl) piperidines and their quaternary salts have been synthesized and tested for such activities. The piperidine derivatives show moderate activities, with the trans-isomers generally being more active than their corresponding cis-isomers (Sugai et al., 1984).

NMDA Receptor Affinity

Dexoxadrol analogues with variations at position 4 of the piperidine ring have been created and evaluated for their affinity to NMDA receptors. The configuration of the ring junction and axial orientation of the C-4 substituent are critical for high NMDA receptor affinity. Specifically, compounds like 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine with a hydroxy moiety at position 4 have shown significant potency as NMDA antagonists with high selectivity against specific receptors (Banerjee et al., 2010).

Spasmolytic Activities

Certain derivatives of this compound have shown notable spasmolytic activities. The introduction of lipophilic substituents on the dioxolane moiety has been observed to enhance the papaverine-like activity of these compounds (Sugai et al., 1984).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, with investigations including quantum chemical calculations and molecular dynamics simulations to understand their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Safety and Hazards

4-(1,3-Dioxolan-2-yl)piperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Mechanism of Action

Target of Action

It is known that this compound is widely used in the pharmaceutical field for the synthesis of various drug molecules, such as anticancer drugs, antiviral drugs, and central nervous system drugs . This suggests that it may interact with a variety of biological targets depending on the specific drug molecule it is incorporated into.

Mode of Action

As an organic compound used as an intermediate in organic synthesis , its mode of action would depend on the specific biochemical context of the drug molecule it is part of.

Biochemical Pathways

Given its role as an intermediate in drug synthesis , it can be inferred that the affected pathways would be determined by the specific drug molecule that incorporates this compound.

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability and pharmacokinetics .

Result of Action

The molecular and cellular effects of 4-(1,3-Dioxolan-2-yl)piperidine’s action would depend on the specific drug molecule it is part of. As an intermediate in drug synthesis , its effects can vary widely depending on the biological targets and pathways involved in the action of the final drug molecule.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a solid powder that is soluble in organic solvents , suggesting that its solubility and stability could be affected by the solvent environment. Additionally, safety precautions should be taken to avoid inhalation of dust or contact with skin, eyes, and mucous membranes .

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYCHTWXOPDNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[1,3]Dioxolan-2-yl-piperidine-1-carboxylic acid benzyl ester from Example E33.3 (5.14 g, 17.7 mmol) was dissolved in methanol (100 ml) and hydrogenated over 10% Pd/C catalyst (551 mg) for 4 h. The mixture was filtered through Celite® filter agent and the filtrate was concentrated in vacuo to yield the title compound (2.84 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
551 mg
Type
catalyst
Reaction Step Two
Yield
100%

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